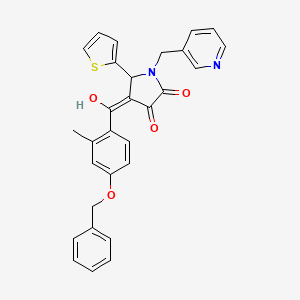

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

説明

特性

CAS番号 |

489413-92-5 |

|---|---|

分子式 |

C29H24N2O4S |

分子量 |

496.6 g/mol |

IUPAC名 |

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C29H24N2O4S/c1-19-15-22(35-18-20-7-3-2-4-8-20)11-12-23(19)27(32)25-26(24-10-6-14-36-24)31(29(34)28(25)33)17-21-9-5-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25+ |

InChIキー |

LMZIAIBETJQMTB-IMVLJIQESA-N |

異性体SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)/O |

正規SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy and methylbenzoyl groups, followed by their coupling with the pyridinyl and thiophenyl groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

化学反応の分析

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The benzoyl group can be reduced to form alcohols.

Substitution: The pyridinyl and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

科学的研究の応用

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations

Core Structure Comparison

The pyrrolone scaffold is conserved across analogs, but substituents at positions 1, 4, and 5 dictate physicochemical and biological properties. Key analogs include:

Impact of Substituents

- Position 1 : Pyridinylmethyl (target compound) vs. alkoxy/alkyl chains (e.g., 2-methoxyethyl in ) or heterocycles (e.g., thiadiazole in ). Pyridinylmethyl may enhance blood-brain barrier penetration due to moderate basicity .

- Position 4: Benzyloxy groups (target compound) vs. alkoxy (e.g., butoxy in ) or methylbenzoyl (e.g., ).

- Position 5 : Thiophene (target compound) vs. pyridinyl () or halogenated aromatics (). Thiophene’s sulfur atom may participate in covalent interactions with cysteine residues in target proteins .

Stability and Reactivity

- Hydroxyl Group (Position 3) : Critical for hydrogen-bonding but susceptible to oxidation. Stabilized via intramolecular H-bonding with the carbonyl group in all analogs .

- Thiophene vs. Pyridine : Thiophene (target compound) is less basic than pyridine (), reducing protonation-dependent solubility changes in acidic environments .

Structure-Activity Relationship (SAR) Insights

Electronic and Steric Effects

- Electron-Withdrawing Groups : Trifluoromethyl (e.g., ) enhances metabolic stability but reduces solubility (~420.16 g/mol vs. target compound’s higher MW) .

- Benzyloxy vs. Alkoxy : Benzyloxy (target compound) improves membrane permeability (logP > 3 predicted) compared to methoxyethyl (logP ~2.5) .

- Heterocyclic Substitutions : Thiophene (target) and thiadiazole () introduce distinct electronic profiles; thiophene’s lower polarity may favor CNS penetration .

生物活性

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (CAS No. 488708-02-7) is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features multiple functional groups that contribute to its biological activity, including:

- A benzyloxy group, enhancing lipophilicity.

- A pyridine moiety, known for its role in interacting with biological targets.

- A thiophene ring, which can influence electron distribution and reactivity.

The molecular formula is with a molecular weight of 504.64 g/mol.

Antimicrobial Activity

Recent studies have shown that similar compounds within the pyrrolone class exhibit significant antimicrobial properties. For instance, derivatives with structural similarities have demonstrated moderate to good antibacterial activity against various strains, particularly those resistant to conventional antibiotics .

Antiviral Potential

Research indicates that related compounds have shown efficacy against viral targets, particularly in inhibiting reverse transcriptase, an essential enzyme for viral replication. For example, compounds with similar structural features have been reported to have IC50 values in the low micromolar range against HIV reverse transcriptase .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The pyridine and thiophene rings may play a crucial role in binding to target enzymes or receptors.

- The hydroxyl group could participate in hydrogen bonding, enhancing interaction with biological macromolecules.

Study 1: Antibacterial Efficacy

In a controlled study involving various bacterial strains, the compound exhibited promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics like ciprofloxacin .

Study 2: Antiviral Activity

A separate investigation focused on the antiviral properties of structurally similar compounds revealed that they could inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The results indicated a potential for developing this compound as an antiviral agent .

Safety and Toxicology

While preliminary data suggest beneficial biological effects, safety assessments are crucial. The compound has been classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to establish a safety profile for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。